molecular formula C22H24N2O6 B2761854 ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 362497-71-0

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2761854
CAS No.: 362497-71-0
M. Wt: 412.442
InChI Key: KQBDQWSNFWMTIU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bridged-ring Nitrogen Compounds : This chemical compound has been used in the synthesis of bridged 3-benzazepine derivatives. These derivatives are considered as conformationally restricted dopamine analogues, indicating potential applications in neuroscience and pharmacology (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Crystal Structure Analysis : The compound's derivatives have been the subject of structural analysis. For instance, a study on the structure of a triazaoxabicyclodecatriene derivative provided insights into the molecular conformation and bonding characteristics of related compounds (Beltrame et al., 1993).

Biological and Chemical Properties

  • Hypoglycemic Activity : Derivatives of this compound, such as ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, have been studied for their hypoglycemic activity. These studies provide a basis for developing new treatments for conditions like diabetes (Eistetter & Wolf, 1982).

  • Reaction Pathway Studies : The compound has been used to study reaction pathways in organic chemistry. For instance, research on the effect of thiophenol on the reaction pathway of a related ethyl compound revealed insights into nucleophilic substitution and ring expansion mechanisms (Fesenko et al., 2010).

Synthetic Chemistry Applications

  • Synthesis of Novel Compounds : This chemical has been a precursor in synthesizing novel tricyclic compounds, indicating its utility in creating new molecular structures for various applications (Shutalev et al., 2008).

Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-5-30-21(25)17-18(13-9-7-6-8-10-13)23-22(26)24-19(17)14-11-15(27-2)20(29-4)16(12-14)28-3/h6-12,19H,5H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDQWSNFWMTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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